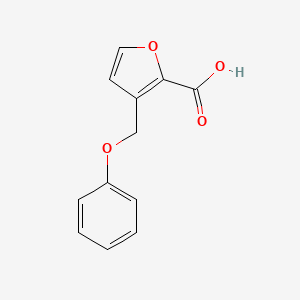

3-(Phenoxymethyl)furan-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(phenoxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-12(14)11-9(6-7-15-11)8-16-10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQKIERSVLJVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=C(OC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenoxymethyl Furan 2 Carboxylic Acid and Its Structural Analogs

Direct Synthetic Routes to the Furan-2-carboxylic Acid Core

The furan-2-carboxylic acid scaffold is a common structural motif, and several reliable methods have been developed for its synthesis. These can be broadly categorized into carboxylation of pre-formed furan (B31954) rings, oxidation of furan precursors, and de novo ring-forming cyclization reactions.

Carboxylation Strategies

Direct carboxylation of a furan ring at the C2 position can be achieved through the use of strong bases and a carbon dioxide source. This approach typically involves the deprotonation of the most acidic proton of the furan ring (at the C2 or C5 position) with an organolithium reagent, such as n-butyllithium, followed by quenching with carbon dioxide. For a 3-substituted furan, this method can be highly regioselective for the C2 position.

Alternatively, a halogenated furan precursor, such as 2-bromofuran, can undergo a halogen-metal exchange followed by carboxylation. This method offers a versatile entry point to furan-2-carboxylic acids from readily available halofurans.

| Method | Reagents | Typical Conditions | Notes |

| Direct Carboxylation | 1. n-BuLi, 2. CO2, 3. H3O+ | THF, -78 °C to rt | Highly regioselective for the C2 position in 3-substituted furans. |

| Halogen-Metal Exchange | 1. n-BuLi or Mg, 2. CO2, 3. H3O+ | THF or Et2O, -78 °C to rt | Requires a 2-halofuran precursor. |

Oxidation of Precursor Furan Aldehydes or Alcohols

A widely employed and efficient method for the preparation of furan-2-carboxylic acids is the oxidation of the corresponding 2-formyl or 2-hydroxymethyl furans. Furfural and its derivatives are readily available starting materials, often derived from biomass.

Various oxidizing agents can be employed for this transformation, ranging from classic reagents like potassium permanganate (B83412) (KMnO4) and chromic acid to milder and more selective modern oxidants. The choice of oxidant often depends on the presence of other sensitive functional groups in the molecule. For instance, the Pinnick oxidation, using sodium chlorite (B76162) (NaClO2) and a scavenger for hypochlorite, is a mild and effective method for the oxidation of aldehydes to carboxylic acids without affecting other functional groups. Catalytic oxidation methods using transition metal catalysts and a terminal oxidant like oxygen or hydrogen peroxide are also well-established. google.comresearchgate.net

| Precursor | Oxidizing Agent | Typical Conditions | Yield (%) |

| Furan-2-carbaldehyde | KMnO4 | Acetone, water, 0 °C to rt | 70-85 |

| Furan-2-carbaldehyde | Ag2O | aq. NaOH, rt | 85-95 |

| Furan-2-carbaldehyde | NaClO2, NaH2PO4, 2-methyl-2-butene | t-BuOH, water, rt | 90-98 |

| Furan-2-methanol | Jones Reagent (CrO3/H2SO4) | Acetone, 0 °C to rt | 60-80 |

Ring-Forming Cyclization Approaches

The furan ring itself can be constructed with the carboxylic acid functionality already in place or in the form of a precursor. Two classical and versatile methods for furan synthesis are the Paal-Knorr and Feist-Benary syntheses. wikipedia.orgorganic-chemistry.org

The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org To generate a furan-2-carboxylic acid, one of the carbonyl groups in the starting material would need to be a glyoxylic acid or ester derivative.

The Feist-Benary furan synthesis is the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. wikipedia.orgquimicaorganica.orgambeed.comresearchgate.net By employing an α-halo ketone and a β-keto ester, this method can provide substituted furan-2-carboxylates. The reaction proceeds through a series of condensation and cyclization steps.

| Synthesis Name | Reactants | Catalyst/Base | Key Features |

| Paal-Knorr | 1,4-Dicarbonyl compound | Acid (e.g., H2SO4, PTSA) | Versatile for substituted furans. wikipedia.orgorganic-chemistry.org |

| Feist-Benary | α-Halo ketone and β-Keto ester | Base (e.g., pyridine, ammonia) | Good for constructing highly substituted furans. wikipedia.orgquimicaorganica.orgambeed.comresearchgate.net |

Installation of the Phenoxymethyl (B101242) Moiety at the C3 Position

The introduction of the phenoxymethyl group at the C3 position of the furan-2-carboxylic acid core is a crucial step in the synthesis of the target molecule. This can be accomplished through etherification reactions or modern palladium-catalyzed coupling methods.

Etherification Reactions

The formation of the ether linkage can be achieved through classical nucleophilic substitution reactions, such as the Williamson ether synthesis or the Ullmann condensation.

The Williamson ether synthesis would involve the reaction of a 3-hydroxyfuran-2-carboxylate with a phenoxymethyl halide or a 3-halofuran-2-carboxylate with phenol (B47542) in the presence of a base. organic-synthesis.comyoutube.commasterorganicchemistry.comlibretexts.orgwikipedia.org The success of this SN2 reaction is dependent on the nature of the leaving group and the nucleophilicity of the alkoxide or phenoxide. The use of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is typically required to deprotonate the hydroxyl group.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form diaryl ethers. wikipedia.orgwikipedia.orgnih.govmdpi.com In the context of our target molecule, this would involve the coupling of a 3-halofuran-2-carboxylate with phenol in the presence of a copper catalyst and a base at elevated temperatures. While effective, the traditional Ullmann reaction often requires harsh conditions.

| Etherification Method | Reactants | Catalyst/Base | Typical Conditions |

| Williamson Ether Synthesis | 3-Hydroxyfuran-2-carboxylate + Phenoxymethyl halide OR 3-Halofuran-2-carboxylate + Phenol | Base (e.g., NaH, K2CO3) | Aprotic solvent (e.g., DMF, THF), rt to reflux |

| Ullmann Condensation | 3-Halofuran-2-carboxylate + Phenol | Cu catalyst (e.g., CuI, Cu2O), Base | High boiling point solvent (e.g., pyridine, DMF), high temperature |

Palladium-Catalyzed Coupling Reactions

Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination which has been extended to C-O bond formation, offer a milder and more general alternative for the synthesis of aryl ethers. rsc.orgorganic-chemistry.orgwikipedia.orgrsc.org This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol.

For the synthesis of 3-(phenoxymethyl)furan-2-carboxylic acid, a 3-bromo or 3-triflyloxyfuran-2-carboxylate could be coupled with phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle and can be tailored to the specific substrates. This method is often characterized by its high functional group tolerance and milder reaction conditions compared to the Ullmann condensation.

| Reaction | Reactants | Catalyst System | Base |

| Buchwald-Hartwig C-O Coupling | 3-Bromofuran-2-carboxylate + Phenol | Pd catalyst (e.g., Pd(OAc)2, Pd2(dba)3), Phosphine ligand (e.g., XPhos, RuPhos) | Strong, non-nucleophilic base (e.g., Cs2CO3, K3PO4) |

Multi-Component Reactions

One such versatile reaction is the Passerini three-component reaction , which typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide. Although not directly yielding a furan ring, this reaction could be employed in a strategy where a furan-containing starting material, such as furan-2-carboxaldehyde, is utilized. The resulting α-acyloxy amide could then undergo further transformations to build the desired substituted furan-2-carboxylic acid scaffold.

Another powerful MCR is the Ugi four-component reaction , which combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. Similar to the Passerini reaction, the Ugi reaction could be strategically employed by incorporating a furan-based component. For instance, furan-2-carboxylic acid could serve as the acidic component, leading to the formation of complex amide structures containing the furan-2-carbonyl moiety. Subsequent chemical modifications would be necessary to introduce the phenoxymethyl group at the 3-position.

The development of novel MCRs for the direct synthesis of highly substituted furans is an active area of research. These reactions often utilize readily available starting materials and proceed with high efficiency, making them attractive for the construction of diverse molecular libraries.

Total Synthesis Approaches for Complex Derivatives

The total synthesis of complex natural products and bioactive molecules often showcases innovative synthetic strategies that can be applied to the construction of specific structural motifs, such as that found in this compound. While a total synthesis of this particular compound is not a prominent feature in the literature, the approaches used for analogous complex furan-containing molecules provide valuable insights.

For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been reported, demonstrating methods for introducing substituents at the 3-position of the furan ring. These syntheses often begin with a pre-functionalized furan, such as a furan-2-carbaldehyde derivative, which then undergoes a series of reactions, including condensations and reductions, to build the desired carbon skeleton.

A plausible synthetic strategy for this compound could commence with a suitable precursor, such as a 3-(hydroxymethyl)furan-2-carboxylate ester. The key transformation would then be the etherification of the hydroxymethyl group with phenol. This could be achieved through a Williamson ether synthesis , where the alcohol is first converted to its alkoxide and then reacted with a phenoxide precursor, or more likely, the 3-(hydroxymethyl)furan is converted to a 3-(halomethyl)furan derivative followed by nucleophilic substitution with sodium phenoxide. wikipedia.org

Alternatively, the Mitsunobu reaction offers a mild and efficient method for the etherification of alcohols. organic-chemistry.org This reaction utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate the alcohol for nucleophilic attack by the phenol. This approach is often favored for its reliability and broad substrate scope.

Modern and Sustainable Synthetic Principles

The drive towards more environmentally friendly and efficient chemical processes has led to the development of modern synthetic principles that are increasingly being applied to the synthesis of complex molecules.

Green Chemistry Solvents and Catalysts

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of furan synthesis, this often involves the use of bio-based starting materials and environmentally benign solvents and catalysts. Furan-2,5-dicarboxylic acid (FDCA), a related and important bio-based monomer, is often synthesized from fructose (B13574) derived from biomass. The development of synthetic routes to furan derivatives from renewable feedstocks is a key area of green chemistry research.

Furthermore, the use of solvent-free reaction conditions or green solvents, such as water or ionic liquids, can significantly reduce the environmental impact of a synthesis. Catalysis plays a crucial role in green chemistry, with a focus on developing highly efficient and recyclable catalysts to minimize waste. For the synthesis of this compound and its analogs, the selection of non-toxic solvents and the use of catalytic methods for key transformations would be important considerations in developing a sustainable process.

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better process control, and enhanced scalability. The application of flow chemistry to the synthesis of furan derivatives has been demonstrated for various transformations. Continuous-flow processes can be particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Reaction Mechanisms and Chemical Transformations of 3 Phenoxymethyl Furan 2 Carboxylic Acid

Mechanistic Studies of Carboxylic Acid Derivatives

The carboxylic acid group is a versatile functional group that serves as a precursor for the synthesis of numerous derivatives. Its reactivity is centered on the electrophilic nature of the carbonyl carbon. pressbooks.pub

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids, proceeding through a common addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu In this two-stage process, a nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. vanderbilt.edu However, the direct substitution of the hydroxyl (-OH) group is challenging as it is a poor leaving group. Therefore, the reaction is often promoted by either protonating the carbonyl oxygen under acidic conditions to increase the electrophilicity of the carbonyl carbon or by converting the -OH group into a better leaving group. libretexts.orglibretexts.org

Esterification: The conversion of 3-(Phenoxymethyl)furan-2-carboxylic acid to its corresponding esters can be achieved via the Fischer esterification reaction. This process involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The acid catalyst protonates the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed. libretexts.org

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is often difficult because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org To overcome this, the reaction typically requires high temperatures to dehydrate the salt or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then displaced by the amine nucleophile. libretexts.org Amides can also be readily synthesized from more reactive carboxylic acid derivatives like acid chlorides or esters. vanderbilt.edu

Acid Halide Formation: Carboxylic acids are converted into more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org In the reaction with thionyl chloride, the hydroxyl group of the carboxylic acid attacks the sulfur atom, and following a rearrangement, a chlorosulfite intermediate is formed. This intermediate is an excellent leaving group, and its departure is facilitated by the subsequent attack of a chloride ion on the carbonyl carbon to yield the acid chloride. libretexts.org

| Transformation | Reagents | Product | General Mechanism |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 3-(Phenoxymethyl)furan-2-carboxylate Ester | Acid-catalyzed addition of alcohol to the carbonyl group, followed by elimination of water (Fischer Esterification). masterorganicchemistry.comlibretexts.org |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC) or High Temperature | 3-(Phenoxymethyl)furan-2-carboxamide | Activation of the carboxylic acid followed by nucleophilic attack by the amine. libretexts.org |

| Acid Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | 3-(Phenoxymethyl)furan-2-carbonyl chloride | Conversion of the -OH group into a better leaving group, followed by substitution with a halide ion. libretexts.org |

The reduction of this compound can target either the carboxylic acid function or the furan (B31954) ring, depending on the reducing agent and reaction conditions.

Catalytic reduction systems utilizing H₂ gas can selectively reduce the furan ring while leaving the carboxylic acid moiety intact. d-nb.inforesearchgate.net For instance, hydrogenation of furan-2-carboxylic acid over palladium (Pd) catalysts can yield tetrahydrofuran-2-carboxylic acid. d-nb.inforesearchgate.net Alternatively, under different catalytic conditions (e.g., using platinum catalysts), hydrogenolysis (cleavage of C-O bonds) of the furan ring can occur before full hydrogenation, leading to ring-opened products. d-nb.inforesearchgate.net

Conversely, the carboxylic acid group itself can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves a nucleophilic acyl substitution by a hydride ion to form an aldehyde intermediate, which is immediately further reduced to the alcohol. Because the intermediate aldehyde is more reactive than the starting carboxylic acid, it is difficult to isolate. libretexts.org

| Reducing Agent/System | Target Moiety | Major Product |

|---|---|---|

| H₂ / Pd Catalyst | Furan Ring | 3-(Phenoxymethyl)tetrahydrofuran-2-carboxylic acid d-nb.inforesearchgate.net |

| H₂ / Pt Catalyst | Furan Ring (Hydrogenolysis) | Ring-opened hydroxy acids d-nb.inforesearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | (3-(Phenoxymethyl)furan-2-yl)methanol libretexts.org |

Reactions Involving the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, which dictates its reactivity towards electrophiles and in cycloaddition reactions.

Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609). pearson.comchegg.com The substitution preferentially occurs at the 2- or 5-position (the α-carbons) because attack at these positions leads to a more stable cationic intermediate (sigma complex). pearson.comquora.com The stability is due to the ability to delocalize the positive charge over three resonance structures, including one where the oxygen atom participates. Attack at the 3- or 4-position (the β-carbons) results in a less stable intermediate with only two resonance structures. quora.com

In this compound, the 2- and 3-positions are already substituted. The carboxylic acid group at the C2 position is an electron-withdrawing and deactivating group. The phenoxymethyl (B101242) group at C3 is generally considered to be weakly activating. The most favorable position for electrophilic attack is therefore the C5 position, which is sterically accessible and electronically favored, analogous to the C2 position in unsubstituted furan.

The furan ring is susceptible to cleavage under various conditions. As mentioned in section 3.1.2, catalytic hydrogenolysis can lead to the opening of the furan ring to produce aliphatic compounds. d-nb.inforesearchgate.net This reaction involves the cleavage of one or both of the furan C-O bonds. For example, the hydrogenolysis of 2-furancarboxylic acid over platinum catalysts can yield 5-hydroxyvaleric acid. d-nb.info Similar transformations are plausible for this compound, which would lead to more complex, functionalized aliphatic acids. Ring-opening can also be induced by other reagents, such as strong acids or oxidizing agents, often leading to the formation of 1,4-dicarbonyl compounds. rsc.org

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govrsc.org This reaction is a key method for converting furanics into six-membered rings. However, the aromatic character of furan means it is a somewhat reluctant diene, and the reaction is often reversible. researchgate.net

The presence of an electron-withdrawing group, such as the carboxylic acid at the C2 position, generally decreases the reactivity of the furan diene in a normal-electron-demand Diels-Alder reaction. nih.gov Despite this, studies have shown that 2-furoic acids and their derivatives can indeed participate in Diels-Alder reactions, particularly with highly reactive dienophiles like maleimides. nih.govrsc.orgresearchgate.net The reaction rate can be significantly enhanced by using water as a solvent and by converting the carboxylic acid to its more soluble carboxylate salt form. nih.govrsc.org This approach allows the cycloaddition to proceed under mild conditions, yielding versatile bicyclic adducts. nih.govrsc.org

Transformations of the Phenoxymethyl Side Chain

The phenoxymethyl side chain offers two primary sites for chemical transformation: the aromatic phenyl ring and the methylene (B1212753) bridge, which exhibits reactivity analogous to a benzylic position.

The phenyl ring of the phenoxymethyl group is susceptible to electrophilic aromatic substitution (EAS). The ether oxygen atom is an activating group and directs incoming electrophiles to the ortho and para positions by donating its lone pair of electrons, which stabilizes the corresponding carbocation intermediates (sigma complexes).

Due to the significant steric hindrance posed by the bulky furan-2-carboxylic acid moiety attached to the ether linkage, electrophilic attack is most likely to occur at the para-position (position 4 of the phenyl ring). Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a standard nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced, predictably yielding 3-((4-nitrophenoxy)methyl)furan-2-carboxylic acid.

Halogenation: Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (like FeBr₃ or AlCl₃) would lead to the corresponding para-halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions, employing alkyl halides or acyl halides with a Lewis acid catalyst, could also functionalize the ring, again with a strong preference for the para position.

The reactivity of the ring is enhanced by the electron-donating nature of the ether oxygen, allowing these substitutions to proceed under relatively mild conditions. pearson.compearson.com

| Reaction Type | Reagents | Major Predicted Product |

| Nitration | HNO₃ / H₂SO₄ | 3-((4-nitrophenoxy)methyl)furan-2-carboxylic acid |

| Bromination | Br₂ / FeBr₃ | 3-((4-bromophenoxy)methyl)furan-2-carboxylic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-((4-acylphenoxy)methyl)furan-2-carboxylic acid |

The methylene (-CH₂-) group connecting the furan ring and the phenoxy group is not a true benzylic position, but it exhibits enhanced reactivity due to its position adjacent to both the furan ring and an ether oxygen atom. This "benzylic-like" position is susceptible to reactions involving radical intermediates or oxidation.

Radical Halogenation: In the presence of a radical initiator (like AIBN or UV light), reagents such as N-Bromosuccinimide (NBS) can selectively halogenate this position. This proceeds via a radical mechanism where the stability of the intermediate radical is enhanced by resonance with the adjacent furan ring.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid derivatives, can potentially oxidize the methylene group. khanacademy.orgkhanacademy.org Depending on the reaction conditions, this could lead to the formation of a ketone, 3-(benzoyl)furan-2-carboxylic acid, although this transformation may require harsh conditions that could also affect the furan ring. The oxidation of ethers at the alpha-carbon is a known transformation, often proceeding through radical mechanisms. liv.ac.ukrsc.org

Acid-Base Chemistry and Tautomerism

The chemical character of this compound is significantly defined by its carboxylic acid group. The molecule's structure does not support significant tautomerism.

The primary acidic site is the proton of the carboxylic acid group (-COOH). The acidity of this group is influenced by the electronic properties of the furan ring. Furan-2-carboxylic acid is a stronger acid than its benzene analog, benzoic acid. This is attributed to the electron-withdrawing inductive effect of the oxygen atom in the furan ring, which helps to stabilize the resulting carboxylate anion. The pKa of furan-2-carboxylic acid is approximately 3.12-3.16 at 25°C. wikipedia.orgchemicalbook.com The phenoxymethyl substituent at the 3-position is expected to have a minor electronic influence on the acidity of the carboxylic acid at the 2-position.

| Compound | pKa (at 25°C) |

| Furan-2-carboxylic acid | ~3.16 |

| Benzoic acid | ~4.20 |

| Acetic acid | ~4.76 |

Tautomerism, the interconversion of constitutional isomers, is not a prominent feature for this compound. While carbonyl compounds can exhibit keto-enol tautomerism, the furan ring is an aromatic system. masterorganicchemistry.comlibretexts.org Any tautomeric shift that would result in a keto form would necessitate the disruption of this aromaticity, which is an energetically unfavorable process. chempedia.infomdpi.com The stability gained from the aromatic sextet of electrons in the furan ring strongly favors the existing structure, preventing significant isomerization to non-aromatic tautomers under normal conditions.

Derivatization and Functionalization Strategies for Structural Modification

Ester and Amide Derivatives Synthesis

The carboxylic acid group is a prime site for derivatization, most commonly through the formation of esters and amides. These reactions are typically straightforward and allow for the introduction of a wide array of substituents.

Esterification: Ester derivatives of furan-2-carboxylic acids can be synthesized through several established methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylate can be activated to facilitate ester formation. For instance, the use of dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) in methanol (B129727) is an effective method for preparing methyl esters of furan-2-carboxylic acid derivatives.

Amide Synthesis: The synthesis of amide derivatives from 3-(phenoxymethyl)furan-2-carboxylic acid can be achieved by reacting the carboxylic acid with a primary or secondary amine. To facilitate this reaction, coupling agents are often employed to activate the carboxylic acid. Commonly used coupling agents for the synthesis of amides from furan-based carboxylic acids include 1,1'-carbonyldiimidazole (B1668759) (CDI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and dicyclohexylcarbodiimide (B1669883) (DCC) often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Microwave-assisted synthesis has also been reported as an efficient method for the preparation of furan-containing amides and esters, often leading to reduced reaction times and improved yields. nih.gov

Another strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. The resulting acyl chloride can then readily react with an amine to form the corresponding amide. researchgate.net

| Derivative Type | Reagents and Conditions | Product |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | 3-(Phenoxymethyl)furan-2-carboxylate ester |

| Ester | Dimethyl sulfate, NaOH, Methanol | Methyl 3-(phenoxymethyl)furan-2-carboxylate |

| Amide | Amine, Coupling Agent (e.g., CDI, EDC, DCC/DMAP) | N-substituted-3-(phenoxymethyl)furan-2-carboxamide |

| Amide | 1. Thionyl chloride (SOCl₂) 2. Amine | N-substituted-3-(phenoxymethyl)furan-2-carboxamide |

| Amide/Ester | Microwave irradiation, Coupling Agent | Amide or Ester derivative |

Halogenation and Nitration of Aromatic Moieties

The furan (B31954) ring and the phenyl ring of the phenoxymethyl (B101242) group are both susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration. The regioselectivity of these reactions is influenced by the electronic properties of the substituents.

Halogenation: The furan ring is generally more reactive towards electrophilic substitution than benzene (B151609). researchgate.net Reactions such as bromination typically occur at the C5-position of the furan ring, which is activated by the oxygen atom and the electron-donating phenoxymethyl group at C3. Milder halogenating agents are often sufficient for the halogenation of furans. The phenyl ring of the phenoxymethyl group can also be halogenated. The ether linkage (-OCH₂-) is an ortho-, para-directing group, meaning that halogenation will preferentially occur at the positions ortho and para to this substituent.

Nitration: Nitration of the furan ring can be achieved using nitrating agents such as a mixture of nitric acid and acetic anhydride. researchgate.net Similar to halogenation, substitution is expected to occur at the C5-position. Nitration of the phenyl ring of the phenoxymethyl group would also be directed to the ortho and para positions. A notable reaction in furan chemistry is decarboxy-nitrosubstitution, where a carboxylic acid group can be replaced by a nitro group under certain nitrating conditions.

Alkylation and Arylation at Various Positions

Introducing alkyl and aryl groups onto the this compound scaffold can significantly alter its steric and electronic properties. This can be achieved through various C-C bond-forming reactions.

Friedel-Crafts Alkylation: The electron-rich furan ring is susceptible to Friedel-Crafts alkylation. This reaction involves the use of an alkyl halide and a Lewis acid catalyst to introduce an alkyl group, likely at the C5-position. However, the acidic conditions of this reaction can sometimes lead to polymerization or ring-opening of the furan, and thus, milder conditions are often preferred.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions offer a more versatile and controlled approach to arylation and alkylation.

Suzuki Coupling: If a halogen atom is first introduced onto the furan or phenyl ring, a subsequent Suzuki coupling reaction with a boronic acid can be used to introduce a wide variety of aryl or vinyl substituents.

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of the furan ring by reacting a halo-furan derivative with an alkene in the presence of a palladium catalyst.

Direct C-H arylation or alkylation methods are also increasingly being used for the functionalization of heterocycles like furan, offering a more atom-economical approach by avoiding the pre-functionalization step of introducing a halogen.

| Reaction Type | Position | Reagents and Conditions | Product |

| Friedel-Crafts Alkylation | Furan C5 | Alkyl halide, Lewis acid | 5-Alkyl-3-(phenoxymethyl)furan-2-carboxylic acid |

| Suzuki Coupling | Furan or Phenyl | Halogenated derivative, Boronic acid, Pd catalyst, Base | Arylated or vinylated derivative |

| Heck Reaction | Furan | Halogenated derivative, Alkene, Pd catalyst, Base | Arylated or vinylated derivative |

Heterocycle Annulation and Fusion to the Furan Core

Building additional heterocyclic rings onto the furan core of this compound can lead to the formation of more complex, polycyclic systems with potentially interesting biological activities.

Several strategies can be envisioned for the annulation of a new ring. For example, functional groups can be introduced at the C4 and C5 positions of the furan ring, which can then be used as handles for subsequent cyclization reactions.

One potential approach involves the conversion of the carboxylic acid at the C2 position and a suitably introduced functional group at the C3 position (or modification of the phenoxymethyl group) to participate in a ring-closing reaction. For instance, the synthesis of furo[3,2-c]pyridines has been reported starting from furan precursors. This could potentially be adapted to the this compound scaffold.

Another strategy is the decarboxylative annulation of α,β-alkenyl carboxylic acids with cyclic ketones to form fused furan derivatives. While this specific reaction may not be directly applicable, it highlights the possibility of utilizing the carboxylic acid group to drive ring formation.

Scaffold Hopping and Bioisosteric Replacement Strategies

In the context of drug discovery and development, scaffold hopping and bioisosteric replacement are powerful strategies for identifying novel compounds with improved properties. These approaches involve replacing a core molecular scaffold or a specific functional group with another that is structurally different but retains similar biological activity.

For this compound, several bioisosteric replacements could be considered:

Furan Ring Replacement: The furan ring is a common structural motif in many biologically active compounds. It can be considered a bioisostere of other five-membered aromatic heterocycles such as thiophene (B33073) or pyrrole. Replacing the furan ring with these heterocycles could lead to compounds with altered metabolic stability, lipophilicity, and target-binding interactions. The benzene ring is another potential replacement, leading to a biphenyl (B1667301) ether derivative.

Carboxylic Acid Replacement: The carboxylic acid group is often a key pharmacophoric feature, involved in interactions with biological targets. However, it can also contribute to poor pharmacokinetic properties. Bioisosteric replacements for the carboxylic acid group include tetrazoles, hydroxamic acids, and sulfonamides, which can mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while potentially improving oral bioavailability and metabolic stability.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 3-(Phenoxymethyl)furan-2-carboxylic acid, both ¹H and ¹³C NMR, complemented by two-dimensional techniques, would provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the phenoxy group, and the methylene (B1212753) bridge. The acidic proton of the carboxylic acid will also be a key feature.

The protons on the furan ring are anticipated to appear as doublets. The proton at the C5 position is expected to resonate further downfield compared to the proton at the C4 position due to the influence of the adjacent ring oxygen and the distant carboxylic acid group. The phenoxy group protons will present as a set of multiplets in the aromatic region, with the ortho, meta, and para protons having slightly different chemical shifts. The methylene protons of the -OCH₂- group are expected to appear as a singlet, being adjacent to an oxygen atom and the furan ring. The carboxylic acid proton will likely be a broad singlet at a significantly downfield chemical shift, a characteristic feature of acidic protons. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon atom in a unique chemical environment.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift. The carbons of the furan ring will have characteristic shifts, with the carbon bearing the carboxylic acid group (C2) and the carbon attached to the phenoxymethyl (B101242) group (C3) being significantly deshielded. The carbons of the phenyl ring will appear in the aromatic region, with the carbon directly attached to the ether oxygen showing a notable downfield shift. The methylene carbon will resonate in the aliphatic region but will be deshielded by the adjacent oxygen atom.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | 12.0 - 13.0 | Broad Singlet | 1H | -COOH |

| Furan-H5 | 7.5 - 7.7 | Doublet | 1H | Furan Ring |

| Furan-H4 | 6.5 - 6.7 | Doublet | 1H | Furan Ring |

| Phenyl-H (ortho) | 7.2 - 7.4 | Multiplet | 2H | Phenyl Ring |

| Phenyl-H (meta) | 6.9 - 7.1 | Multiplet | 2H | Phenyl Ring |

| Phenyl-H (para) | 6.8 - 7.0 | Multiplet | 1H | Phenyl Ring |

| Methylene | 5.1 - 5.3 | Singlet | 2H | -OCH₂- |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | 160 - 165 | -COOH |

| Phenyl-C (ipso, ether) | 155 - 160 | Phenyl Ring |

| Furan-C2 | 145 - 150 | Furan Ring |

| Furan-C5 | 140 - 145 | Furan Ring |

| Furan-C3 | 130 - 135 | Furan Ring |

| Phenyl-C (ortho) | 129 - 131 | Phenyl Ring |

| Phenyl-C (meta) | 120 - 122 | Phenyl Ring |

| Phenyl-C (para) | 114 - 116 | Phenyl Ring |

| Furan-C4 | 110 - 115 | Furan Ring |

| Methylene | 65 - 70 | -OCH₂- |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To further confirm the structural assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY spectrum would reveal the coupling between the protons on the furan ring (H4 and H5) and the couplings between the protons on the phenyl ring.

HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial in establishing the connectivity between the furan ring, the phenoxymethyl group, and the carboxylic acid. For example, correlations would be expected between the methylene protons and the C3 of the furan ring, as well as the ipso-carbon of the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, C₁₂H₁₀O₄. The calculated exact mass for this formula is 218.0579 g/mol . HRMS would be able to confirm this value, providing strong evidence for the compound's identity. mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For this compound, LC-MS would be the method of choice for its analysis in complex mixtures. The compound would likely be analyzed using reverse-phase chromatography, and the mass spectrometer would provide detection and structural information. Tandem mass spectrometry (MS/MS) experiments within the LC-MS setup would be used to study the fragmentation of the molecular ion, providing further structural confirmation.

Predicted Fragmentation Pattern in Mass Spectrometry:

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways:

Loss of CO₂: Decarboxylation of the molecular ion is a common fragmentation pathway for carboxylic acids, leading to a fragment ion corresponding to the loss of 44 Da. libretexts.org

Cleavage of the Ether Bond: The C-O bond of the ether linkage is susceptible to cleavage. This could lead to the formation of a phenoxy radical and a furan-2-carboxylic acid methylene cation, or a phenol (B47542) molecule and a furan-2-carboxylic acid methylene radical cation.

Fragmentation of the Furan Ring: The furan ring itself can undergo characteristic fragmentation, often involving the loss of CO or CHO moieties. nist.gov

Predicted Key Fragments in the Mass Spectrum:

| m/z | Proposed Fragment | Notes |

| 218 | [M]⁺ | Molecular Ion |

| 174 | [M - CO₂]⁺ | Loss of carbon dioxide |

| 125 | [C₅H₅O₃]⁺ | Fragment from ether bond cleavage |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the ether linkage, the furan ring, and the phenyl group.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is typically hydrogen-bonded in the solid state or in concentrated solutions. orgchemboulder.com

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid. orgchemboulder.com

C-O Stretch: The C-O stretching vibrations of the carboxylic acid and the ether linkage will appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

Aromatic C-H and C=C Stretches: The phenyl and furan rings will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

The symmetric stretching vibrations of the phenyl and furan rings are expected to give rise to strong signals in the Raman spectrum.

The C=O stretching vibration of the carboxylic acid will also be visible, though it may be weaker than in the IR spectrum.

The C-O-C symmetric stretch of the ether linkage may also be observable. nih.gov

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | 1700-1725 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | Medium to Strong |

| C-O Stretch (Ether & Acid) | 1200-1300 | 1200-1300 | Strong (IR) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful technique for unambiguously determining the atomic arrangement of a molecule in its crystalline solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For carboxylic acids, XRD is particularly insightful as it reveals the intricate hydrogen-bonding networks that govern the crystal lattice.

While a specific crystal structure determination for this compound is not widely reported, analysis of closely related furan-2-carboxylic acid and phenoxy-alkanoic acid structures allows for a well-grounded prediction of its structural parameters. researchgate.netresearchgate.netresearchgate.net In such structures, the carboxylic acid group typically forms strong intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers. researchgate.net The furan and phenyl rings are expected to be planar, with the flexible ether linkage allowing for various rotational conformations.

Table 1: Predicted Crystallographic Parameters for this compound based on Analogous Structures This table presents hypothetical data based on typical values for similar organic carboxylic acids and is for illustrative purposes only.

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organic acids of similar size and symmetry. researchgate.net |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for racemic compounds forming hydrogen-bonded dimers. researchgate.net |

| a (Å) | 10 - 15 | Typical unit cell dimensions for comparable molecules. researchgate.net |

| b (Å) | 5 - 10 | |

| c (Å) | 15 - 20 | |

| β (°) | 90 - 110 | For the monoclinic system. |

| Z (molecules/cell) | 4 or 2 | Represents the number of molecules in the unit cell. |

| Key Bond Length (C=O) | ~1.25 Å | |

| Key Bond Length (C-O)H | ~1.30 Å | Typical lengths for a carboxylic acid dimer. |

| H-Bond Distance (O-H···O) | ~2.6 - 2.7 Å | Indicative of strong hydrogen bonding. researchgate.net |

The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by a combination of strong and weak intermolecular interactions. For this compound, the primary and most influential interaction governing its packing is the hydrogen bonding between the carboxylic acid moieties. researchgate.net

A detailed map of intermolecular interactions reveals the forces stabilizing the crystal structure.

Hydrogen Bonding: The dominant interaction is the classic carboxylic acid dimer formation. researchgate.netmdpi.com This involves the hydroxyl proton of one molecule acting as a hydrogen bond donor to the carbonyl oxygen of a second molecule, and vice-versa. This creates a stable eight-membered ring motif.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between aromatic C-H groups and the oxygen atoms of the furan ring or carboxylic acid group, contribute to the cohesion of the crystal lattice. Additionally, interactions between aromatic C-H bonds and the face of an adjacent aromatic ring (C-H···π) can further stabilize the packing arrangement.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

While this compound is achiral, related chiral carboxylic acids are common, and methods to determine their enantiomeric purity are critical in many fields. Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left- and right-circularly polarized light, is a powerful tool for this purpose. Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are particularly useful.

The determination of enantiomeric excess (ee) for a chiral carboxylic acid can be achieved through several chiroptical approaches. scispace.comnih.gov One method involves complexation of the chiral acid with an achiral host molecule, such as a copper(II) complex, which induces a measurable CD signal (an exciton-coupled circular dichroism, or ECCD signal). scispace.com The sign and magnitude of this induced CD signal can be correlated with the absolute configuration and the enantiomeric excess of the carboxylic acid guest. scispace.com This approach avoids the need for derivatization and is suitable for high-throughput screening.

Another approach is the use of chiral derivatizing agents. Reaction of the carboxylic acid with a chiral agent of known purity produces diastereomers, which can often be distinguished and quantified by spectroscopic methods, including NMR and chiroptical techniques. nih.gov Furthermore, modern computational methods combined with VCD spectroscopy can predict the spectra for each enantiomer, allowing for the determination of absolute configuration and enantiomeric excess by comparing experimental and calculated spectra. researchgate.net

Table 2: Overview of Chiroptical Methods for Enantiomeric Excess (ee) Determination in Chiral Carboxylic Acids

| Method | Principle | Advantages |

| Circular Dichroism (CD) with Chiral Host | The chiral analyte (guest) binds to an achiral chromophoric host, inducing a CD signal whose intensity is proportional to the enantiomeric excess. scispace.com | Rapid, sensitive, suitable for high-throughput screening, no derivatization required. scispace.com |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. researchgate.net | Provides rich structural information, can determine absolute configuration with computational support, sensitive to intermolecular interactions like dimerization. researchgate.net |

| CD/VCD with Chiral Derivatizing Agents | The chiral acid is converted into diastereomers using a chiral reagent. The resulting diastereomers have distinct chiroptical spectra allowing for quantification. nih.gov | Can amplify the signal, applicable to a wide range of molecules. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of this size. youtube.com Geometry optimization procedures within DFT systematically adjust the positions of atoms to find the lowest energy conformation, representing the most stable structure of the molecule. stackexchange.comarxiv.org

For 3-(Phenoxymethyl)furan-2-carboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its equilibrium geometry. doi.orgmdpi.com The calculations would likely predict a nearly planar arrangement for the furan-2-carboxylic acid moiety, a feature common to other furan (B31954) carboxylic acids where resonance stabilization between the ring and the carboxyl group is significant. acs.org However, the phenoxymethyl (B101242) side chain introduces conformational flexibility. The key dihedral angles—C(furan)-C(3)-O-CH₂ and C(3)-O-CH₂-C(phenyl)—would be optimized to identify the most stable spatial orientation of the phenyl ring relative to the furan ring.

The electronic structure analysis derived from DFT provides insights into the distribution of electrons. The calculated bond lengths and angles reveal the nature of the chemical bonds. For instance, within the carboxyl group, the C=O bond is expected to be shorter than the C-OH bond, consistent with typical carboxylic acids. nih.gov

Table 1: Predicted Geometrical Parameters for this compound via DFT (B3LYP/6-311++G(d,p)) Note: These are representative values based on calculations of analogous furan and carboxylic acid structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (carboxyl) | 1.21 Å | |

| C-OH (carboxyl) | 1.35 Å | |

| O-H (carboxyl) | 0.97 Å | |

| C(furan)-C(carboxyl) | 1.48 Å | |

| C(furan)-O(ether) | 1.37 Å | |

| O(ether)-C(methylene) | 1.43 Å | |

| C(methylene)-C(phenyl) | 1.51 Å | |

| Bond Angles (°) | ||

| O=C-OH | 123.0° | |

| C(furan)-C-O(ether) | 125.5° | |

| C(furan)-O-C(methylene) | 118.0° |

Ab initio (from first principles) methods, including both DFT and more computationally intensive approaches like Hartree-Fock (HF), are invaluable for predicting spectroscopic properties. researchgate.nethw.ac.uk By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. mdpi.com For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid (typically broad and red-shifted due to hydrogen bonding), the C=O carbonyl stretch, C-O stretches of the furan ring, ether linkage, and carboxylic acid, as well as aromatic C-H and C=C stretching modes.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus. rug.nl These ab initio predictions are crucial for interpreting experimental spectra and can help in the structural elucidation of new compounds. nih.govnih.gov

Table 2: Predicted Spectroscopic Data for this compound Note: Values are illustrative and based on theoretical studies of similar functional groups.

| Spectrum | Functional Group / Atom | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| FT-IR | ||

| O-H stretch (carboxyl) | ~3000-3300 (broad) | |

| C-H stretch (aromatic) | ~3050-3150 | |

| C=O stretch (carboxyl) | ~1710-1730 | |

| C=C stretch (aromatic) | ~1500-1600 | |

| C-O-C stretch (ether) | ~1230-1270 | |

| ¹H NMR | ||

| COOH | ~11-13 ppm | |

| Phenyl-H | ~6.9-7.4 ppm | |

| Furan-H | ~6.5, 7.6 ppm | |

| -O-CH₂- | ~5.2 ppm | |

| ¹³C NMR | ||

| C=O (carboxyl) | ~165-170 ppm | |

| Phenyl-C | ~115-160 ppm | |

| Furan-C | ~110-150 ppm | |

| -O-CH₂- | ~65-70 ppm |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations excel at describing static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. youtube.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and providing insight into the molecule's flexibility. nih.gov

For this compound, MD simulations would be particularly useful for analyzing the conformational dynamics of the phenoxymethyl side chain. The simulation would reveal the accessible range of dihedral angles and the energy barriers between different rotational isomers (rotamers). This analysis helps to understand which shapes the molecule is likely to adopt in different environments, such as in solution, which is crucial for its interaction with other molecules. The results can be visualized by plotting the potential energy as a function of the key dihedral angles, revealing the most stable (low-energy) and transient (high-energy) conformations.

Prediction of Chemical Reactivity and Selectivity

DFT calculations can also predict the chemical reactivity of a molecule through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity. semanticscholar.org

Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity. mdpi.comdigitaloceanspaces.com Furthermore, local reactivity can be predicted using Fukui functions, which identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net For this compound, such analysis would likely indicate that the furan ring is a primary site for electrophilic attack, while the carbonyl oxygen is a likely site for nucleophilic attack or protonation.

Table 3: Calculated Reactivity Descriptors for this compound Note: Representative values based on DFT calculations of furan derivatives.

| Descriptor | Symbol | Predicted Value (eV) | Significance |

| HOMO Energy | E(HOMO) | -6.5 eV | Electron-donating ability |

| LUMO Energy | E(LUMO) | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.7 eV | Chemical stability/reactivity |

| Ionization Potential | IP | 6.5 eV | Energy to remove an electron |

| Electron Affinity | EA | 1.8 eV | Energy released upon adding an electron |

| Electrophilicity Index | ω | 3.9 eV | Global electrophilic nature |

Analysis of Noncovalent Interactions

Noncovalent interactions are critical in determining the condensed-phase behavior of molecules, including their crystal structure and interactions with biological targets. researchgate.netmdpi.com

The most significant noncovalent interaction for this compound is hydrogen bonding. Like most carboxylic acids, it is expected to form a stable, centrosymmetric cyclic dimer in the solid state and in nonpolar solvents. doi.org This dimer is held together by two strong O-H···O=C hydrogen bonds. nih.gov

The strength of this interaction can be quantified by calculating the dimerization energy (ΔE), which is the difference between the energy of the dimer and twice the energy of the monomer. doi.org It is important to correct this value for the basis set superposition error (BSSE) to obtain an accurate interaction energy. orientjchem.org The calculated hydrogen bond lengths are typically around 1.6-1.8 Å (H···O distance), with a nearly linear bond angle (~170-180°). doi.org The interaction energy for such carboxylic acid dimers is substantial, often in the range of -14 to -18 kcal/mol, indicating a very stable association. doi.orgaip.org Other weaker noncovalent interactions, such as C-H···O or π-π stacking between the aromatic rings, may also play a role in stabilizing the molecule's structure in different environments. nih.govacs.org

Table 4: Predicted Hydrogen Bonding Parameters for the Dimer of this compound Note: Data derived from DFT studies on similar carboxylic acid dimers.

| Parameter | Description | Predicted Value |

| Geometry | ||

| H-bond distance (H···O) | ~1.65 Å | |

| Donor-acceptor distance (O···O) | ~2.65 Å | |

| H-bond angle (O-H···O) | ~175° | |

| Energetics | ||

| BSSE-Corrected Interaction Energy | -16.5 kcal/mol |

Pi-Stacking and Chalcogen Interactions

Theoretical studies are crucial for understanding the non-covalent interactions that can govern the supramolecular assembly and receptor-binding capabilities of this compound. The presence of aromatic rings and heteroatoms in its structure suggests the potential for significant pi-stacking and chalcogen interactions.

Pi-Stacking Interactions:

The molecular structure of this compound contains two aromatic systems: the furan ring and the phenyl ring. These rings can engage in π-stacking interactions, which are non-covalent interactions that play a critical role in the stabilization of molecular structures in both solid-state and biological systems. Computational models can predict the geometry and energy of these interactions.

The potential π-stacking arrangements for this molecule include:

Furan-Phenyl Stacking: Intermolecular stacking between the furan ring of one molecule and the phenyl ring of another.

Phenyl-Phenyl Stacking: Interactions between the phenyl rings of adjacent molecules.

Furan-Furan Stacking: Interactions between the furan rings of neighboring molecules.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to determine the preferred stacking conformations (e.g., parallel-displaced or T-shaped) and to quantify the interaction energies. These energies are influenced by electrostatic and dispersion forces. While specific computational studies on the π-stacking of this compound are not extensively documented in publicly available literature, the principles of arene-arene interactions are well-established.

Table 1: Theoretical Parameters for Analyzing π-Stacking Interactions This table is illustrative and represents typical parameters used in computational studies of π-stacking.

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Interaction Energy | The binding energy between the two interacting aromatic rings. | DFT with dispersion correction (e.g., B3LYP-D3), MP2 |

| Inter-planar Distance | The distance between the centroids of the stacked rings. | Geometry Optimization |

| Displacement Angle | The angle of lateral offset in parallel-displaced stacking. | Geometry Optimization |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts regions of electrostatic interaction. | DFT, Hartree-Fock |

Chalcogen Interactions:

Chalcogen bonds are non-covalent interactions involving a Group 16 element (oxygen, in this case) as the electrophilic region. In this compound, the oxygen atoms—one in the furan ring and one in the ether linkage—can act as chalcogen bond acceptors. The ether oxygen, in particular, with its lone pairs of electrons, can interact with electron-deficient atoms (chalcogen bond donors) in other molecules.

Ab initio calculations are instrumental in characterizing these interactions. researchgate.net Such studies can calculate the interaction energies, which are typically weaker than hydrogen bonds but are significant in directing molecular assembly. researchgate.net The analysis of the molecular electrostatic potential can identify the positive and negative regions on the molecular surface, indicating likely sites for these interactions. Although specific research on chalcogen interactions involving this compound is limited, theoretical studies on similar furan-containing systems highlight the importance of the furan oxygen in forming such non-covalent bonds. researchgate.net

QSAR and Cheminformatics Applications for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to develop mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For this compound, a QSAR study would involve calculating a set of molecular descriptors that numerically represent its structural, electronic, and physicochemical properties. These descriptors would then be used to build a predictive model. While specific QSAR models for this exact compound are not readily found in the literature, the methodology is broadly applicable to furan derivatives. nih.govresearchgate.net

Molecular Descriptors for QSAR Modeling:

A wide range of descriptors can be calculated for this compound to be used in a QSAR model. These fall into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices, polar surface area).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, shape indices).

Quantum Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Once calculated, these descriptors for a series of related compounds would be correlated with their experimentally determined biological activity using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to generate a QSAR model. Such a model could then be used to predict the activity of other, unsynthesized phenoxymethyl furan derivatives.

Table 2: Representative Molecular Descriptors for QSAR Analysis This table provides examples of descriptors that would be calculated for this compound in a hypothetical QSAR study.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight | Size of the molecule |

| Topological (2D) | Wiener Index | Molecular branching and compactness |

| Geometrical (3D) | Molecular Surface Area | Molecular size and shape |

| Electronic (Quantum) | Dipole Moment | Polarity and charge distribution |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

Cheminformatics platforms would be utilized to manage the chemical data, calculate descriptors, and build and validate these predictive models. The ultimate goal is to establish a robust relationship that can guide the design of new furan-2-carboxylic acid derivatives with improved therapeutic potential.

Structure Activity Relationship Sar Studies of 3 Phenoxymethyl Furan 2 Carboxylic Acid Derivatives

Influence of Furan (B31954) Ring Substitution Patterns on Molecular Interaction

The furan ring serves as a crucial scaffold for 3-(phenoxymethyl)furan-2-carboxylic acid derivatives, and its substitution pattern significantly dictates the molecule's interaction with biological targets. The position and nature of substituents on the furan moiety can alter the electronic properties, conformation, and steric profile of the entire molecule, thereby influencing binding affinity and activity. ijabbr.comnih.gov

Research into related furan-containing compounds has shown that electrophilic substitution reactions preferentially occur at the C-2 position, with substitution at C-3 only happening if both C-2 positions are occupied. ijabbr.com This inherent reactivity guides the synthetic strategies for creating diverse analogs. Studies on benzofuran (B130515) derivatives, a related class of compounds, have demonstrated that the placement of substituents dramatically impacts biological effects. For instance, the position of a methoxy (B1213986) group on the benzofuran ring can lead to a 3- to 10-fold difference in potency. mdpi.com

The electronic nature of the substituents is a key determinant of activity. In studies of 5-phenyl-2-furan derivatives, changing a substituent at the para-position of the phenyl ring from an electron-withdrawing group to an electron-donating group resulted in a significant change in inhibitory activity against the phosphodiesterase type 4 (PDE4) enzyme. sci-hub.se Specifically, analogs with strong electron-withdrawing groups like nitro or cyano groups may exhibit reduced or no antioxidant properties, whereas hydroxyl substitutions can confer significant radical-scavenging activity. researchgate.net This highlights that the furan ring is not merely a passive linker but an active participant in the molecule's electronic and binding characteristics.

Table 1: Representative Data on the Influence of Furan Ring Substitution on Biological Activity (Hypothetical IC₅₀ Data Based on General SAR Principles)

| Compound | Substitution on Furan Ring | Nature of Substituent | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| Analog 1 | None (H) | - | 15.2 |

| Analog 2 | 5-Cl | Electron-Withdrawing | 8.5 |

| Analog 3 | 5-CH₃ | Electron-Donating | 12.1 |

| Analog 4 | 4-Br | Electron-Withdrawing | 25.8 |

Role of the Phenoxymethyl (B101242) Side Chain in Modulating Activity

The phenoxymethyl side chain at the 3-position is a critical determinant of the molecule's interaction with target proteins, often fitting into hydrophobic pockets or engaging in aromatic interactions. Modifications to the phenyl ring within this side chain offer a powerful strategy for fine-tuning the compound's pharmacological properties.

The nature and position of these substituents are paramount. Specific examples of modified compounds include those with chloro or sec-butyl groups on the phenoxy ring, indicating that this position is a key site for synthetic exploration to optimize activity. ontosight.aiscbt.com Electron-withdrawing groups like halogens and electron-donating groups like alkyl or alkoxy moieties can be systematically varied to probe the requirements of the target's binding site.

Table 2: Impact of Phenoxymethyl Side Chain Substitution on Activity (Hypothetical IC₅₀ Data)

| Compound | Substitution on Phenyl Ring | Electronic Effect | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| Analog 5 | None (H) | - | 15.2 |

| Analog 6 | 4-Cl | Electron-Withdrawing | 5.1 |

| Analog 7 | 4-OCH₃ | Electron-Donating | 9.8 |

| Analog 8 | 4-NO₂ | Strongly Electron-Withdrawing | 2.4 |

| Analog 9 | 2-Cl | Electron-Withdrawing | 18.9 |

Importance of the Carboxylic Acid Functionality for Molecular Recognition

The carboxylic acid group at the C-2 position is a cornerstone of the molecule's ability to engage in molecular recognition. This functional group is a potent hydrogen bond donor and acceptor and can participate in critical electrostatic interactions with receptor sites, particularly with positively charged amino acid residues like arginine or lysine. ijacskros.comresearchgate.net

While essential for binding, the carboxylic acid moiety can also present challenges, such as poor pharmacokinetic properties (e.g., low cell permeability) and potential metabolic liabilities. researchgate.netnih.gov This has led to the extensive use of bioisosteric replacement as a strategy to mitigate these shortcomings while preserving or enhancing biological activity. drughunter.com Bioisosteres are functional groups with similar physical or chemical properties that can effectively replace the original group. drughunter.com

Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids. researchgate.nethyphadiscovery.com The replacement of a carboxylic acid with a tetrazole, for instance, has been shown to increase potency and improve oral bioavailability in some drug candidates. drughunter.com The choice of bioisostere is context-dependent, as its size, shape, acidity (pKa), and charge distribution must be compatible with the target's binding site. nih.gov The exploration of such replacements underscores the carboxylic acid's primary role as a key interaction point, while also highlighting its significance as a site for optimization.

Table 3: Common Bioisosteres for the Carboxylic Acid Functionality

| Functional Group | Name | Key Properties |

|---|---|---|

| -COOH | Carboxylic Acid (Parent) | H-bond donor/acceptor, acidic, planar |

| -CN₄H | Tetrazole | Acidic, H-bond acceptor, aromatic |

| -CONHSO₂R | Acylsulfonamide | Acidic, H-bond donor/acceptor, non-planar |

| -SO₂NHCOR | Sulfonylurea | Acidic, similar pKa range to carboxylic acids |

| -PO₃H₂ | Phosphonic Acid | Di-acidic, tetrahedral geometry |

Systematic Structural Modifications and Their Mechanistic Correlates

The systematic structural modification of the this compound scaffold is a fundamental approach to understanding its mechanism of action and refining its activity. By methodically altering different parts of the molecule, researchers can correlate specific structural changes with functional outcomes.

One example of such a systematic approach involves the hydroarylation of related 3-(furan-2-yl)propenoic acid derivatives. This reaction, which modifies the side chain, proceeds through the formation of highly reactive O,C-diprotonated species under superelectrophilic activation, providing a clear mechanistic rationale for the transformation. mdpi.com

Other systematic approaches include the synthesis of a series of furan-2-yl(phenyl) methanone (B1245722) derivatives via Friedel-Crafts acylation to explore different substitution patterns on the phenyl ring. mdpi.com Furthermore, advanced synthetic strategies, such as combining directed C-H arylation with transamidation, allow for the creation of diverse libraries of benzofuran-2-carboxamide (B1298429) derivatives, enabling a broad exploration of the chemical space around the core scaffold. mdpi.com These systematic modifications are not random; they are designed to probe specific interactions—such as hydrophobic, electrostatic, or hydrogen bonding—and to understand how these interactions translate into a biological response.

Pharmacophore Identification and Lead Optimization Principles

Based on SAR studies, a general pharmacophore for this class of compounds can be identified. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound derivatives, the key pharmacophoric features likely include:

A hydrogen bond donor/acceptor: Provided by the 2-carboxylic acid group (or its bioisostere).

A central heterocyclic scaffold: The furan ring, which properly orients the other functional groups.

A hydrophobic/aromatic region: The phenoxymethyl side chain, which can engage in van der Waals or π-stacking interactions.

Key principles of lead optimization for this scaffold include:

Structure-Based Modification: Altering substituents on the furan and phenyl rings to enhance binding affinity and selectivity. patsnap.com

Improving Metabolic Stability: Introducing groups, such as fluorine, to block metabolically labile sites or replacing susceptible moieties to prolong the compound's half-life. researchgate.net

Bioisosteric Replacement: Swapping the carboxylic acid with a suitable bioisostere to improve oral bioavailability and reduce potential metabolic toxicities. researchgate.net

Modulating Physicochemical Properties: Adjusting lipophilicity and solubility by adding or removing polar or nonpolar groups to achieve a balance that favors both target engagement and favorable ADME characteristics. researchgate.net

Through the iterative cycle of design, synthesis, and testing, these optimization principles are applied to transform an initial hit into a viable drug candidate. danaher.com

Advanced Analytical Methodologies for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 3-(Phenoxymethyl)furan-2-carboxylic acid. The development of a robust HPLC method is fundamental for routine quality control and research.

Method Development: A typical HPLC method for a furan-2-carboxylic acid derivative would involve a reverse-phase approach. sielc.com The separation is generally achieved on a C18 column, which provides good retention and separation for moderately polar compounds. gcms.cz The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, commonly water with a pH modifier. sielc.comnih.gov Acidifying the mobile phase with agents like phosphoric acid or formic acid is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. sielc.com Detection is typically performed using a UV detector, as the furan (B31954) ring and the phenoxy group provide chromophores that absorb in the UV spectrum.

A hypothetical gradient elution method could be developed to ensure the separation of the main compound from any potential impurities. For instance, a gradient could start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute more non-polar compounds. nih.gov

Validation: Once developed, the HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability and accuracy. gcms.cz Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. colostate.edu

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined using a recovery study by spiking a blank matrix with a known concentration of the analyte. libretexts.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.